molecular formula C3H5ClN2 B1615347 2-chloro-4,5-dihydro-1H-imidazole CAS No. 54255-11-7

2-chloro-4,5-dihydro-1H-imidazole

Cat. No.: B1615347
CAS No.: 54255-11-7
M. Wt: 104.54 g/mol
InChI Key: BFYRXCWLDJORHM-UHFFFAOYSA-N
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Description

2-chloro-4,5-dihydro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes. The presence of a chlorine atom at the 2-position and the dihydro structure at the 4,5-positions make this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-dihydro-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Another method involves the reaction of 2,4,5-tribromo-1-hydroxymethylimidazole with thionyl chloride (SOCl2) to produce 4,5-dibromo-2-chloro-1-(chloromethyl)imidazole . This intermediate can then be further processed to obtain this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of nickel-catalyzed cyclization is preferred due to its mild reaction conditions and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-dihydro-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The dihydro structure at the 4,5-positions can be oxidized to form imidazole derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form fully saturated imidazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Substitution Reactions: Various substituted imidazole derivatives.

    Oxidation Reactions: Imidazole derivatives with oxidized 4,5-positions.

    Reduction Reactions: Fully saturated imidazole derivatives.

Scientific Research Applications

2-chloro-4,5-dihydro-1H-imidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 2-position and the dihydro structure at the 4,5-positions contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-4,5-dihydro-1H-imidazole is unique due to the presence of the chlorine atom at the 2-position, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-chloro-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2/c4-3-5-1-2-6-3/h1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFYRXCWLDJORHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284697
Record name 2-chloro-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-11-7
Record name NSC38456
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-4,5-dihydro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-4,5-dihydro-1H-imidazole
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2-chloro-4,5-dihydro-1H-imidazole
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2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 4
2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 5
2-chloro-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-chloro-4,5-dihydro-1H-imidazole

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